2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide typically involves multi-step reactions starting from commercially available substrates. One common method involves the reaction of 2-aminobenzothiazole with ethyl sulfanyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino groups can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s amino and sulfanyl groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Another benzothiazole derivative with similar structural features but different functional groups.
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetic acid: A related compound with a carboxylic acid group instead of an acetamide group.
Uniqueness
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is unique due to its specific combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16N4OS4 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C18H16N4OS4/c1-2-24-17-21-13-6-4-11(8-15(13)27-17)20-16(23)9-25-18-22-12-5-3-10(19)7-14(12)26-18/h3-8H,2,9,19H2,1H3,(H,20,23) |
InChI Key |
WVPRXNFOFCVJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N |
Origin of Product |
United States |
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